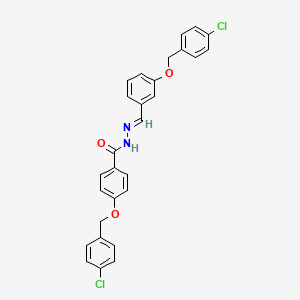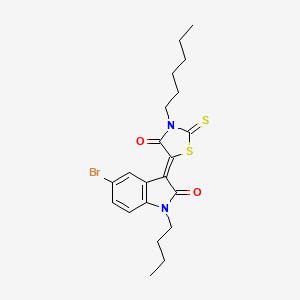![molecular formula C21H13Cl3N2O3 B12030324 2-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B12030324.png)
2-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2,4-DICHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE is a complex organic compound with the molecular formula C21H13Cl3N2O3 and a molecular weight of 447.708 g/mol . This compound is known for its unique structure, which includes multiple chlorobenzoyl groups and a carbohydrazonoyl linkage, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,4-DICHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE typically involves the reaction of 2,4-dichlorobenzoyl chloride with carbohydrazide, followed by the reaction with 4-chlorobenzoic acid. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2,4-DICHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorobenzoyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new chlorobenzoyl derivatives .
Aplicaciones Científicas De Investigación
2-(2-(2,4-DICHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: Its applications in material science include the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-(2,4-DICHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorobenzoyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(3,4-DICHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE
- 4-(2-(2,4-DICHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-CHLOROBENZOATE
- 3-(2-(2,4-DICHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE
Uniqueness
What sets 2-(2-(2,4-DICHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE apart from similar compounds is its specific arrangement of chlorobenzoyl groups and the carbohydrazonoyl linkage. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications .
Propiedades
Fórmula molecular |
C21H13Cl3N2O3 |
|---|---|
Peso molecular |
447.7 g/mol |
Nombre IUPAC |
[2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H13Cl3N2O3/c22-15-7-5-13(6-8-15)21(28)29-19-4-2-1-3-14(19)12-25-26-20(27)17-10-9-16(23)11-18(17)24/h1-12H,(H,26,27)/b25-12+ |
Clave InChI |
WUIVJDZVRCZQSK-BRJLIKDPSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12030249.png)

![N-(3,4-dichlorophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12030262.png)
![methyl (2E)-2-(3,4-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12030263.png)
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B12030264.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12030265.png)




![1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde](/img/structure/B12030304.png)

![N-[3-(4-Morpholinyl)propyl]-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12030318.png)
![5-[4-(dimethylamino)phenyl]-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12030335.png)
